2-Methyl-4-nitroisoindolin-1-one
Overview
Description
2-Methyl-4-nitroisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with a methyl group at the second position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroisoindolin-1-one typically involves the reaction of phthalic anhydride with an appropriate amine to form phthalimides, which are then reduced to hemiacetals. The hemiacetals undergo further reactions to yield the desired isoindolinone derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from readily available starting materials, utilizing standard organic synthesis techniques such as condensation, reduction, and cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitroisoindolin-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.
Major Products:
Reduction: The major product is 2-Methyl-4-aminoisoindolin-1-one.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with applications in drug discovery.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitroisoindolin-1-one and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, leading to sedative or hypnotic effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2-Methyl-4-nitroisoindoline: Similar structure but lacks the carbonyl group at the first position.
4-Nitroisoindolin-1-one: Similar structure but lacks the methyl group at the second position.
2-Methylisoindolin-1-one: Similar structure but lacks the nitro group at the fourth position.
Uniqueness: 2-Methyl-4-nitroisoindolin-1-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-4-nitro-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-5-7-6(9(10)12)3-2-4-8(7)11(13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUTVNSMXVHPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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